molecular formula C13H24N2O2 B8777522 tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate

tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate

Cat. No.: B8777522
M. Wt: 240.34 g/mol
InChI Key: OFHVHNZTMIEBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyrrolidine ring, which is further connected to a cyclobutane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

The synthesis of tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate typically involves the protection of the amino group with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate largely depends on its use and the context in which it is applied. In organic synthesis, the Boc group serves as a protecting group, preventing the amino group from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate include other Boc-protected amines and amino acids. These compounds share the common feature of having a Boc group protecting an amino functionality. this compound is unique due to its specific structure, which includes a pyrrolidine ring and a cyclobutane ring. This structural uniqueness can impart different chemical and physical properties compared to other Boc-protected compounds .

Some similar compounds include:

  • Boc-protected glycine
  • Boc-protected alanine
  • Boc-protected lysine

These compounds are also used in organic synthesis and have applications in peptide synthesis and drug development.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylcyclobutyl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-4-7-13)10-5-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

OFHVHNZTMIEBHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2CCNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 212 mg (0.65 mmol) portion of 1-benzyl-3-(1-tert-butoxycarbonylaminocyclobutyl)pyrrolidine (fr. 1) was dissolved in 20.0 ml of ethanol, mixed with 200 mg of 10% palladium-carbon and stirred for 3 hours under a hydrogen pressure of 4 atm with warming by an infrared lamp. After removing the catalyst by filtration, the solvent was evaporated to yield 136 mg (88%) of the title compound.
Name
1-benzyl-3-(1-tert-butoxycarbonylaminocyclobutyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
88%

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